An In-depth Technical Guide to Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl) for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl) for Researchers, Scientists, and Drug Development Professionals
CAS Number: 68641-49-6
Introduction
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is a highly efficient coupling reagent extensively utilized in organic synthesis. With the CAS number 68641-49-6, this organophosphorus compound has carved a significant niche in the synthesis of peptides, amides, esters, and other complex organic molecules.[1][2] Its efficacy, particularly in minimizing racemization during peptide bond formation, makes it an invaluable tool for researchers and professionals in the fields of drug discovery and development.[1] This technical guide provides a comprehensive overview of BOP-Cl, including its chemical and physical properties, detailed experimental protocols for its use, and insights into its mechanism of action and interaction with biological pathways.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of BOP-Cl is crucial for its safe handling, storage, and effective application in experimental work. The key properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈ClN₂O₅P | [3][4][5] |
| Molecular Weight | 254.56 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder/solid | [5][6] |
| Melting Point | 191-198 °C (with decomposition) | [4][7] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [8] |
| pKa | -2.47 ± 0.20 (Predicted) | [9] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Hydrolyzes | [7][8] |
| Dichloromethane (CH₂Cl₂) | Slightly soluble | [6] |
| Acetonitrile (MeCN) | Slightly soluble | [6] |
| Tetrahydrofuran (THF) | Slightly soluble | [6] |
| N,N-Dimethylformamide (DMF) | Slightly soluble | [6] |
Mechanism of Action in Peptide Synthesis
BOP-Cl is renowned for its ability to facilitate peptide bond formation with a low degree of racemization.[2] The mechanism involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine.
The process begins with the reaction of the carboxylic acid of an N-protected amino acid with BOP-Cl in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine). This forms a highly reactive phosphinic mixed anhydride intermediate. The amino group of the second amino acid (or peptide) then attacks the activated carbonyl carbon, leading to the formation of the peptide bond and the release of byproducts. This efficient activation and coupling process is particularly advantageous for sterically hindered amino acids and N-methylated amino acids.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of BOP-Cl and its application in peptide coupling reactions.
Synthesis of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl)
A common method for the synthesis of BOP-Cl involves the reaction of phosphoryl chloride (POCl₃) with 2-oxazolidinone.
Materials:
-
Phosphoryl chloride (POCl₃)
-
2-Oxazolidinone
-
Anhydrous toluene
-
Anhydrous diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-oxazolidinone (2 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and diethyl ether to yield pure BOP-Cl as a white crystalline solid.
Purification of BOP-Cl
The purity of BOP-Cl can significantly impact the outcome of coupling reactions. Commercial samples may require purification.
Procedure:
-
Wash the crude or commercial BOP-Cl with cold water to remove any water-soluble impurities.
-
Recrystallize the washed solid from acetonitrile (MeCN) or a mixture of dichloromethane and ether.[6]
-
Dry the purified crystals under vacuum.
Solution-Phase Peptide Coupling using BOP-Cl
This protocol describes a general procedure for the coupling of two amino acid derivatives in a solution.
Materials:
-
N-protected amino acid (1.0 equivalent)
-
C-protected amino acid or peptide with a free amino group (1.0 equivalent)
-
BOP-Cl (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected amino acid and the amino component in the chosen anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add BOP-Cl to the solution, followed by the slow addition of the tertiary amine base.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
Solid-Phase Peptide Synthesis (SPPS) using BOP-Cl (Fmoc-Strategy)
This protocol outlines a general procedure for a single coupling cycle in manual SPPS using Fmoc chemistry.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-Fmoc-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP-Cl (2.0 equivalents)
-
DIPEA (4.0 equivalents)
-
DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).
-
Coupling: a. In a separate vessel, dissolve the N-α-Fmoc-protected amino acid and BOP-Cl in DMF. b. Add the amino acid/BOP-Cl solution to the resin. c. Add DIPEA to the reaction mixture. d. Agitate the mixture at room temperature for 10-60 minutes.
-
Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
Interaction with Biological Pathways: The MAPK Signaling Pathway
As an organophosphorus compound, BOP-Cl has the potential to interact with various biological signaling pathways. Organophosphorus compounds, in general, are known to induce oxidative stress and apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11] The MAPK family, including ERK, JNK, and p38-MAPK, plays a crucial role in transmitting extracellular signals to the cell nucleus, thereby regulating cell differentiation, growth, and apoptosis.[10]
Exposure to organophosphorus compounds can lead to an imbalance in the phosphorylation of ERK, JNK, and p38-MAPK.[10] While ERK1/2 activation is generally associated with cell survival, the activation of JNK and p38-MAPK pathways often leads to apoptotic cascades.[10] The induction of reactive oxygen species (ROS) by these compounds can further activate stress-related kinases, which in turn activate the JNK and p38-MAPK pathways, culminating in apoptosis.[10]
Safety and Handling
BOP-Cl is a hazardous chemical that requires careful handling to avoid exposure.
-
Hazards: Causes severe skin burns and eye damage.[3][12] It is harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Precautions: Use only in a chemical fume hood.[6] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6] Avoid breathing dust.[12]
-
Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen) to protect from moisture.[5][6] It is moisture-sensitive and hydrolyzes in water.[7][12]
Conclusion
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) is a powerful and versatile coupling reagent that plays a crucial role in modern organic synthesis, particularly in the challenging field of peptide chemistry. Its ability to promote efficient amide bond formation with minimal racemization makes it an indispensable tool for the synthesis of complex peptides and other bioactive molecules. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and insights into its mechanism of action. By understanding these aspects and adhering to strict safety protocols, researchers, scientists, and drug development professionals can effectively harness the capabilities of BOP-Cl to advance their scientific endeavors.
References
- 1. BOP-CL Bis(2-oxo-3-oxazolidinyl)phosphinic chloride [en.highfine.com]
- 2. BOP-Cl | 68641-49-6 | FB15576 | Biosynth [biosynth.com]
- 3. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | C6H8ClN2O5P | CID 152842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride = 97.0 AT 68641-49-6 [sigmaaldrich.com]
- 5. Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride | 68641-49-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | 68641-49-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. BOP-CL;Bis(2-oxo-3-oxazolidinyl)phosphinic chloride [acrospharma.co.kr]
- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
